sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Catalog No.
S546268
CAS No.
77993-85-2
M.F
C30H29N12NaO10S3
M. Wt
836.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2...

CAS Number

77993-85-2

Product Name

sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

IUPAC Name

sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C30H29N12NaO10S3

Molecular Weight

836.8 g/mol

InChI

InChI=1S/C30H30N12O10S3.Na/c1-41-29(38-39-40-41)54-13-15-12-53-26-30(52-2,25(48)42(26)21(15)24(46)47)37-23(45)20(14-3-7-17(43)8-4-14)35-28(49)34-19-11-32-27(36-22(19)44)33-16-5-9-18(10-6-16)55(31,50)51;/h3-11,20,26,43H,12-13H2,1-2H3,(H,37,45)(H,46,47)(H2,31,50,51)(H2,34,35,49)(H2,32,33,36,44);/q;+1/p-1/t20?,26-,30+;/m1./s1

InChI Key

UPYDLHDLELRTKU-QFIGPROQSA-M

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)NC(=O)NC5=CN=C(NC5=O)NC6=CC=C(C=C6)S(=O)(=O)N)OC)SC2)C(=O)[O-].[Na+]

solubility

Soluble in DMSO

Synonyms

UG-FA 132; UGFA 132; UG FA 132

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)NC(=O)NC5=CN=C(NC5=O)NC6=CC=C(C=C6)S(=O)(=O)N)OC)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)NC(=O)NC5=CN=C(NC5=O)NC6=CC=C(C=C6)S(=O)(=O)N)OC)SC2)C(=O)[O-].[Na+]

The exact mass of the compound sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is 836.1189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

836.1189

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Maier R, Wetzel B, Woitun E, Reuter W, Lechner U, Appel KR. Synthesis and antimicrobial activity of 7 alpha-methoxypyrimidinyl-ureidocephalosporins. Arzneimittelforschung. 1986 Sep;36(9):1297-300. PubMed PMID: 3539123.

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